spiro[2.6]nonan-6-one
Description
Contextualization within Spirocyclic Compound Chemistry
Spirocyclic compounds are organic molecules where at least two rings are linked by a single common atom, known as the spiro atom. wikipedia.orgnucleos.com This arrangement distinguishes them from fused ring systems, which share two adjacent atoms, and bridged ring systems, which share two non-adjacent atoms. nucleos.com Spiro[2.6]nonan-6-one belongs to this class, featuring a cyclopropane (B1198618) ring and a cycloheptane (B1346806) ring joined by a spiro carbon atom. The nomenclature "[2.6]" indicates the number of carbon atoms in each ring, excluding the spiro atom.
Spiro compounds can be either carbocyclic, containing only carbon atoms in the rings, or heterocyclic, where one or more ring atoms are heteroatoms. cambridgescholars.comwikipedia.org this compound is a carbocyclic spiro compound. The presence of the ketone functional group at the 6-position of the cycloheptane ring introduces reactivity and potential for further chemical transformations.
General Significance of Spirocyclic Scaffolds in Organic Synthesis and Stereochemistry
The construction of spirocyclic frameworks presents a significant challenge in organic synthesis, primarily due to the difficulty of creating the sterically hindered quaternary spiro center. cambridgescholars.comnih.gov Despite these synthetic hurdles, the unique three-dimensional and rigid nature of spirocyclic scaffolds makes them highly desirable targets. nih.govacs.org This rigidity can confer specific spatial arrangements of functional groups, which is crucial for interactions with biological targets like enzymes and receptors. acs.org
The stereochemistry of spiro compounds is particularly noteworthy. The spiro atom itself can be a stereocenter if it is connected to four different groups, leading to the possibility of enantiomers. numberanalytics.com Furthermore, the fixed orthogonal orientation of the two rings can create unique stereochemical environments and influence the reactivity and properties of the molecule. rsc.org This defined three-dimensional structure is a key reason for the increasing use of spirocycles in medicinal chemistry and materials science. acs.orgnumberanalytics.com
Overview of Academic Research Trends Pertaining to Spiro[2.6]nonane Architectures
Research into spiro[2.6]nonane architectures and related systems has been driven by the quest for novel synthetic methodologies and the exploration of their potential applications. A notable synthetic approach involves the reaction of cyclopropylmagnesium carbenoids with lithium phenolates or naphtholates, which can lead to the formation of spiro[2.6]nonadienone systems. elsevierpure.comresearcher.lifethieme-connect.com While the direct synthesis of this compound is less commonly reported, these methods highlight the strategies employed to construct the challenging spiro[2.6]nonane core.
The broader field of spirocyclic chemistry is experiencing a surge in interest, particularly in the development of stereoselective synthetic methods. rsc.org Researchers are exploring various strategies, including ring-expansion/cationic cyclization cascades and metal-catalyzed reactions, to access these complex structures with high levels of control. acs.orgacs.org The unique properties of spiro compounds, such as their potential to improve physicochemical properties like aqueous solubility, continue to fuel their investigation in drug discovery and materials science. nih.govrsc.org
Properties
CAS No. |
2408972-81-4 |
|---|---|
Molecular Formula |
C9H14O |
Molecular Weight |
138.2 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for Spiro 2.6 Nonan 6 One and Its Structural Analogues
Retrosynthetic Approaches to the Spiro[2.6]nonane Framework
Retrosynthetic analysis is a problem-solving technique in which a target molecule is deconstructed into simpler, commercially available, or easily synthesized precursors. For a spiroketone like spiro[2.6]nonan-6-one, which features a seven-membered ring fused to a cyclopropane (B1198618) ring at a single carbon atom, several retrosynthetic disconnections can be envisioned.
A primary strategy involves disconnecting the bonds forming one of the rings at the spirocenter. For the spiro[2.6]nonane system, a logical approach is to simplify the seven-membered cycloheptanone (B156872) ring. One common disconnection for cyclic ketones is an intramolecular aldol (B89426) condensation, which would lead back to a linear diketone precursor. Another powerful method for forming a quaternary center adjacent to a ketone is the pinacol (B44631) or semipinacol rearrangement. This approach would disconnect the spirocyclic ketone back to a precursor diol or a related species, where a 1,2-alkyl shift establishes the spirocenter.
Furthermore, cycloaddition reactions offer a powerful tool for building the spirocyclic core in a single step. A retrosynthetic analysis based on a [3+2] cycloaddition, for instance, would break the five-membered ring of a related spiro[4.6]dodecane analogue into a three-carbon synthon and a two-carbon unit, often an exo-cyclic alkene precursor. Similarly, a Diels-Alder strategy could disconnect a more complex spirocycle into a diene and a dienophile, where one of the components already contains a pre-formed ring that will become part of the final spiro structure. These strategic disconnections form the basis for the synthetic methodologies discussed in the following sections.
Cycloaddition Reactions in Spiro[2.6]nonane Synthesis
Cycloaddition reactions are highly efficient for constructing cyclic and spirocyclic systems by forming multiple carbon-carbon bonds in a single, often stereocontrolled, step.
The [3+2] cycloaddition is a versatile method for constructing five-membered rings, making it a valuable strategy for synthesizing spirocycles containing a cyclopentane (B165970) or related heterocyclic ring. In this reaction, a three-atom component (1,3-dipole) reacts with a two-atom component (dipolarophile) to form a five-membered ring. When the dipolarophile is an exo-methylenecycloalkane, the reaction directly generates a spirocenter.
Phosphine-catalyzed [3+2] cycloaddition reactions have proven particularly effective for this purpose. For example, the reaction between active exo-methylenecycles and ethyl 2,3-butadienoate, catalyzed by triphenylphosphine, provides direct access to spirocarbocycles. The mechanism, as proposed by Lu and others, involves the initial addition of the phosphine (B1218219) to the allenoate to form a zwitterionic intermediate that acts as a 1,3-dipole. This dipole then undergoes cycloaddition with an electron-poor alkene to create a new five-membered ring. By employing chiral phosphine catalysts, this transformation can be rendered enantioselective, affording spirocyclic compounds with high levels of stereocontrol.
Research has demonstrated the successful synthesis of spiro[4.n]alkane skeletons and 2-spirocyclopentyl indolin-3-one derivatives using this methodology. The choice of catalyst and substrates can influence the regioselectivity of the addition, leading to either α- or γ-adducts.
Table 1: Examples of Phosphine-Catalyzed [3+2] Cycloaddition for Spirocycle Synthesis
| Dipolarophile (2C unit) | 1,3-Dipole Precursor (3C unit) | Catalyst | Product | Yield (%) | Enantiomeric Excess (ee %) | Reference |
|---|---|---|---|---|---|---|
| Methyleneindolinone | Allyl Carbonate | Chiral Phosphine | Spirocyclopenteneoxindole | High | High | |
| Aza-aurone | Allenoate | (R)-SITCP | 2-Spirocyclopentyl indolin-3-one | up to 99 | up to 98 | |
| Active exo-methylenecycle | Ethyl 2,3-butadienoate | PPh₃ | Spiro[4.n]alkane | 50-85 | N/A | |
| Benzofuranone-derived olefin | Allenoate | (R)-SITCP | 3-Spiropentene benzofuran-2-one | Good | High |
The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of six-membered ring synthesis and can be ingeniously applied to the construction of complex spirocycles. This can be achieved in two primary ways: by reacting a diene with an exo-enone dienophile to directly form the spirocenter, or by using a diene that is itself spirocyclic.
A recent breakthrough involves the highly stereoselective spirocyclizing Diels-Alder reaction between exo-enones and various dienes, catalyzed by strongly acidic and confined imidodiphosphorimidate (IDPi) catalysts. This method enables the direct and enantioselective formation of spiro[4.5]decane and spiro[5.5]undecane skeletons, which are core structures in many natural products. The catalyst's confined chiral microenvironment effectively controls both the regio- and stereoselectivity of the cycloaddition, leading to products with congested quaternary stereogenic spirocenters in high yield and enantiomeric purity.
Alternatively, the reactivity of a diene can be enhanced through spirocyclization. Computational studies have shown that spirocyclization of a 5-membered diene at the saturated carbon can significantly increase its Diels-Alder reactivity. For example, spiro[3.4]octa-5,7-diene is predicted to be vastly more reactive than its acyclic counterpart, 5,5-dimethylcyclopentadiene. This enhanced reactivity is attributed to a reduction in the diene distortion energy required to achieve the transition state geometry. This principle allows for the use of spirocyclic dienes as building blocks for constructing even more elaborate polycyclic spiro systems.
Table 2: Enantioselective Spirocyclizing Diels-Alder Reactions
| Dienophile (exo-enone) | Diene | Catalyst | Product Type | Yield (%) | Enantiomeric Ratio (er) | Reference |
|---|---|---|---|---|---|---|
| Substituted Cyclopentenone | 1,3-Butadiene | IDPi | Spiro[4.5]decane | 96 | 96:4 | |
| Substituted Cyclohexenone | Cyclopentadiene | IDPi | Spiro[5.5]undecane | 95 | 95:5 | |
| Methyleneindolinone | Anthracene | Chiral N,N'-dioxide/Mg(II) | Spiro-bridged cyclic product | up to 99 | >99:1 |
Ring Expansion and Rearrangement Strategies
Ring expansion and rearrangement reactions provide powerful, often counter-intuitive, pathways to spirocyclic ketones by transforming smaller, more accessible ring systems into larger ones while simultaneously forming the spirocenter.
Homogeneous gold catalysis has emerged as a mild and efficient tool for mediating complex organic transformations, including ring expansions. A notable application is the gold(I)-catalyzed rearrangement of 1-alkynyl cyclobutanols and cyclopropanols, which yields alkylidene cycloalkanones. This reaction proceeds stereospecifically, providing a method for the stereoselective synthesis of highly substituted cyclopentanones and cyclobutanones.
The proposed mechanism involves the π-activation of the alkyne by the cationic gold(I) complex, which triggers the migration of a strained carbon-carbon sigma bond of the adjacent cycloalkanol. This 1,2-alkyl shift results in a ring-expanded intermediate, which, after a subsequent protonolysis or hydrogen shift, affords the final cyclic ketone product. While direct synthesis of this compound via this method is not explicitly documented, the principle can be extended to spirocyclic precursors. A spiro[3.n]alkanol bearing a 1-alkynyl substituent could foreseeably undergo a gold-catalyzed ring expansion to furnish a spiro[4.n]alkanone, thus demonstrating the utility of this strategy for accessing spirocyclic ketone frameworks.
Table 3: Gold(I)-Catalyzed Ring Expansion of Alkynyl Cycloalkanols
| Substrate | Catalyst System | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 1-(Phenylethynyl)cyclopropanol | [Ph₃PAu]SbF₆ | 2-Benzylidenecyclobutanone | 99 | |
| 1-Ethynyl-2,2-dimethylcyclobutanol | [Ph₃PAu]SbF₆ / AgSbF₆ | 2-Methylene-3,3-dimethylcyclopentanone | 73 | |
| 1-Alkynyl cyclobutanols | Cationic triarylphosphine gold(I) | Alkylidene cycloalkanones | High |
The semipinacol rearrangement is a classic transformation that converts a 2-heterosubstituted alcohol into a ketone or aldehyde through a 1,2-migration of a carbon or hydrogen atom. This reaction is particularly useful for constructing spirocyclic ketones, as the migrating bond can be part of a ring, leading to either ring expansion or contraction adjacent to the newly formed spirocenter.
The reaction is typically initiated by the departure of a leaving group (e.g., a halide or tosylate) or by the acid-catalyzed opening of an epoxide, generating an electrophilic carbon center vicinal to an oxygen-bearing carbon. This intermediate then drives the 1,2-migration of an alkyl group to form a more stable, resonance-stabilized oxocarbenium ion, which is then deprotonated to yield the final carbonyl compound. This strategy has been successfully applied to the synthesis of various spirocycles. For instance, spirocyclic epoxyalcohols have been shown to undergo efficient and stereoselective semipinacol rearrangements catalyzed by Lewis acids like Yb(OTf)₃ to afford β-hydroxy ketones. More recently, an electrophile-induced dearomative semipinacol rearrangement of 4-(1'-hydroxycyclobutyl)pyridines was developed to synthesize spirocyclic dihydropyridines, showcasing the power of this rearrangement to drive spirocyclization. The development of catalytic, enantioselective versions of this rearrangement using chiral Brønsted acids has further expanded its utility, enabling the synthesis of chiral spiroethers and other complex spirocycles.
Table 4: Applications of Semipinacol Rearrangement in Spirocycle Synthesis
| Precursor | Reagent/Catalyst | Rearrangement Type | Product | Key Feature | Reference |
|---|---|---|---|---|---|
| Spirocyclic epoxyalcohols | Yb(OTf)₃ | Lewis acid-catalyzed | Ring-contracted or fragmented ketones | Stereoselective rearrangement | |
| 4-(1'-Hydroxycyclobutyl)pyridine | TrocCl, Chloroform | Electrophile-induced dearomative | Dihydropyridine spirocycle | Forms spiro[4.5]decane analogue | |
| Allylic/propargylic alcohols | Chiral Brønsted acid | Enantioselective protonation | Chiral spiroethers | Asymmetric synthesis | |
| [3-(Arylsulfonyl)bicyclo[1.1.0] butan-1-yl]alkanols | Methanesulfonic acid | Acid-catalyzed | Spiro[3.4]octane | Exploits strain release |
Acid-Catalyzed Rearrangements of Spiro[2.6]nona-4,6,8-triene Derivatives
The chemical behavior of spiro[2.6]nona-4,6,8-triene derivatives under acidic conditions has been a subject of investigation, revealing pathways to structurally distinct molecules. The treatment of these spirocyclic compounds with various acids can induce significant skeletal rearrangements. One notable transformation is the rearrangement of a spiro[2.6]nona-4,6,8-triene derivative to a heptfulvene derivative. mdpi.com This process involves the alteration of the unique spirocyclic framework into a fused ring system, driven by the thermodynamic stability of the resulting conjugated product. mdpi.com While reactions with reducing agents like LiAlH4 or Grignard reagents often lead to complex and unidentifiable product mixtures, the interaction with acids provides a more defined, albeit intricate, reaction pathway. mdpi.com
Carbenoid-Mediated Ring Expansion Reactions for Spiro[2.6]nonadienone Synthesis
A novel and effective method for the synthesis of spiro[2.6]nonadienones involves the ring expansion of aromatic systems using magnesium carbenoids. mdpi.com This strategy utilizes magnesium cyclopropylidenes, which are generated in situ from the sulfoxide-magnesium exchange reaction of aryl 1-chlorocyclopropyl sulfoxides with isopropylmagnesium chloride (i-PrMgCl) at low temperatures. mdpi.com
The subsequent treatment of these magnesium cyclopropylidenes with lithium naphtholates or phenolates initiates a cascade that results in the formation of the target spiro[2.6]nonadienone structures. mdpi.com The reaction proceeds via the addition of the carbenoid to the aromatic ring, followed by a ring-expansion sequence. The structure of the final spirocyclic ketone is dependent on the substitution pattern of the starting phenolate (B1203915) or naphtholate. mdpi.com This methodology has demonstrated considerable success, affording yields of up to 82%. mdpi.com
| Starting Material | Carbenoid Precursor | Product | Yield (%) |
|---|---|---|---|
| Lithium 1-naphtholate | 1-Chloro-1-(p-tolylsulfinyl)cyclopropane | Spiro[2.6]nona-1,5,7-trien-4-one derivative | 82 |
| Lithium 2-naphtholate | 1-Chloro-1-(p-tolylsulfinyl)cyclopropane | Spiro[2.6]nona-1,4,6-trien-8-one derivative | 75 |
| Lithium phenolate | 1-Chloro-1-(p-tolylsulfinyl)cyclopropane | Spiro[2.6]nonadienone derivative | 65 |
Intramolecular Cyclization and Condensation Reactions for Spiro[4.4]nonane Systems as Analogues
While not directly forming spiro[2.6]nonane systems, intramolecular reactions provide a powerful strategy for constructing structural analogues like the spiro[4.4]nonane core. The Diekmann cyclization, an intramolecular Claisen condensation, is a classic example. nih.gov This reaction involves the base-promoted cyclization of a linear diester to form a five-membered β-keto ester. For the synthesis of a spiro[4.4]nonane precursor, a substrate containing two ester functionalities appended to a central cyclopentane ring could be envisioned. The base, such as sodium ethoxide, deprotonates the α-carbon of one ester, which then attacks the carbonyl of the second ester, forming a new five-membered ring spiro-fused to the first. nih.gov Generally, the formation of five- or six-membered rings is favored in these intramolecular condensations. nih.gov
Another analogous approach involves radical-mediated cyclizations. These reactions can create complex spirocyclic frameworks through the intramolecular trapping of spiro radicals. mdpi.com This method allows for the formation of structurally valuable spirocycles from olefinic precursors through a sequence of radical addition, intramolecular cyclization, and potentially ring-opening steps. mdpi.com
Stereoselective and Enantioselective Synthesis Approaches
The construction of spirocycles with defined stereochemistry is a significant challenge in organic synthesis. Modern approaches increasingly rely on catalytic asymmetric methods to control the three-dimensional arrangement of atoms at the spirocenter.
Application of Chiral Auxiliaries and Catalysis in Spirocycle Construction
The enantioselective synthesis of spirocycles has been significantly advanced by the development of sophisticated catalytic systems. wikipedia.org These systems often involve a combination of organocatalysis and transition-metal catalysis. rsc.org Chiral aminocatalysis and N-heterocyclic carbene (NHC) catalysis are prominent covalent organocatalytic strategies. rsc.orgnih.gov Non-covalent catalysis, employing chiral phosphoric acids, thioureas, and squaramides, is also widely used in conjunction with transition metals. rsc.org
For instance, highly stereoselective spirocyclizing Diels-Alder reactions can be catalyzed by strongly acidic and confined imidodiphosphorimidate (IDPi) catalysts, yielding spiroadducts with excellent enantio- and regioselectivities. researchgate.net Similarly, palladium-catalyzed asymmetric allylic alkylation has become a powerful tool for the direct, enantioselective construction of all-carbon quaternary spirocenters. researchgate.netbiomedpharmajournal.org These reactions often utilize chiral ligands, such as Trost ligands, to effectively control the stereochemical outcome. biomedpharmajournal.org
| Reaction Type | Catalyst/Ligand | Substrate Type | Enantiomeric Excess (ee) |
|---|---|---|---|
| Spirocyclizing Diels-Alder | Imidodiphosphorimidate (IDPi) | Exo-enones and dienes | Good to excellent |
| Decarboxylative Allylic Alkylation | [Pd₂(dba)₃]·CHCl₃ / Chiral Diamine Ligand | Allyl enol carbonates | Up to 87% |
| Transannular C-acylation | SPA-triazolium bromide | Enol lactones | Moderate to high |
| Cyclopropanation | Rh catalyst / Chiral phosphine ligand | Isatin-derived alkenes | Up to 99% |
Bioreduction Techniques for the Preparation of Enantiopure Spirocyclic Precursors
Biocatalysis offers a complementary and environmentally benign approach to accessing enantiopure spirocyclic compounds. mdpi.com Two primary strategies are employed: the kinetic resolution of a racemic mixture and the asymmetric reduction of a prochiral precursor.
Enzymatic kinetic resolution (EKR) relies on an enzyme's ability to selectively react with one enantiomer of a racemic substrate, leaving the other enantiomer enriched. nih.gov For example, halohydrin dehalogenases (HHDHs) have been successfully used for the preparative-scale resolution of spiro-epoxyoxindoles through enantioselective ring-opening with an azide (B81097) nucleophile, achieving excellent enantiomeric excess (>99% ee). preprints.org Lipases are also commonly used to resolve racemic spirocyclic alcohols or amines through selective acylation. nih.gov
Alternatively, the asymmetric bioreduction of prochiral ketones to chiral secondary alcohols provides a direct route to enantiopure building blocks. researchgate.net This method can utilize whole-cell systems (like plants or microorganisms) or isolated ketoreductase enzymes, which often exhibit high enantioselectivity. researchgate.net These enzymatic reductions can circumvent the 50% theoretical yield limit of kinetic resolutions. rsc.org
| Biocatalytic Method | Enzyme/Organism Class | Substrate Type | Product Type | Stereoselectivity Outcome |
|---|---|---|---|---|
| Kinetic Resolution | Halohydrin Dehalogenase (HHDH) | Racemic spiro-epoxides | Enantioenriched spiro-epoxide and ring-opened product | Up to >99% ee |
| Kinetic Resolution | Lipase (e.g., CALB) | Racemic spiro-alcohols/amines | Enantioenriched substrate and acylated product | High ee achievable |
| Asymmetric Reduction | Ketoreductases / Plant tissues | Prochiral spiro-ketones | Enantioenriched spiro-alcohols | High ee achievable |
Carbon-Atom Transfer Reactions for Quaternary Spirocenter Construction
The construction of the quaternary all-carbon spirocenter is a formidable synthetic challenge. Single-carbon-atom transfer reactions represent a powerful strategy for this purpose, allowing for the sequential assembly of substituents around a central carbon core. This approach addresses the difficulty of creating a C(sp³)-atom surrounded by four carbon-carbon sigma bonds.
A key reagent in this methodology is the diazosulfur ylide Ph₂S=C=N₂, which combines the reactivity of both sulfur ylides and diazo compounds. This reagent can install a C(sp³)-atom in either a sequential or single-step fashion to create carbon spiro-centers. Another approach utilizes commercially available TMSCF₂Br as an atomic carbon equivalent. Through a cascade reaction involving a 1,6-addition to a para-quinone methide followed by an intramolecular cyclization, gem-difluorinated spiro[2.5]octa-4,7-dien-6-ones can be formed efficiently. Isotope labeling studies have confirmed that the quaternary carbon in the resulting spiropentane (B86408) framework is delivered via carbide transfer from a chromium carbido complex.
Reaction Mechanisms and Reactivity of Spiro 2.6 Nonan 6 One Derivatives
Nucleophilic and Electrophilic Reactions at the Carbonyl Group and Spirocenter
Detailed studies specifically documenting the nucleophilic and electrophilic reactions at the carbonyl group of spiro[2.6]nonan-6-one are not extensively available in the reviewed literature. However, the reactivity can be inferred from the general behavior of cyclic ketones.
Nucleophilic Reactions at the Carbonyl Group: The carbonyl group in this compound is expected to undergo typical nucleophilic addition reactions. The accessibility of the carbonyl carbon to nucleophiles may be influenced by the conformation of the seven-membered ring. Standard reactions such as Grignard reactions, Wittig olefination, and reductions with hydride reagents are anticipated, though the stereochemical outcomes would be influenced by the spirocyclic framework.
Electrophilic Reactions at the Carbonyl Group: Reactions involving electrophilic attack at the carbonyl oxygen, such as enolate formation, are also expected. The regioselectivity of enolate formation would be determined by the relative acidity of the α-protons at the C5 and C7 positions.
Pericyclic Reactions and Rearrangements
The unique structural features of the spiro[2.6]nonane framework, particularly in its unsaturated derivatives, predispose it to various pericyclic reactions and rearrangements.
Research into the behavior of 4-spiro[2.n]alkyl cations has provided specific insights into the rearrangement pathways of the spiro[2.6]nonane system. In a study involving a series of 4-spiro[2.n]alkanols, the ionization of spiro[2.6]nonan-4-ol in superacid media (FSO₃H·SbF₅/SO₂ClF or SbF₅/SO₂ClF) was investigated using ¹³C NMR spectroscopy. pnas.org
Unlike the smaller ring analogue, 4-spiro[2.5]octanol, which formed a stable static cation, spiro[2.6]nonan-4-ol did not yield the corresponding stable 4-spiro[2.6]nonyl cation. Instead, it was observed to directly rearrange to the equilibrating 1-bicyclo[4.3.0]nonyl cation. pnas.org This rearrangement is driven by the release of strain from the spirocyclic system and the formation of a more stable bicyclic carbocation.
Table 1: Rearrangement of 4-Spiro[2.n]alkyl Cations
| Starting Material | Ionization Conditions | Observed Cationic Species | Reference |
|---|---|---|---|
| 4-Spiro[2.5]octanol | FSO₃H·SbF₅/SO₂ClF | Static 4-spiro[2.5]octyl cation | pnas.org |
| Spiro[2.6]nonan-4-ol | FSO₃H·SbF₅/SO₂ClF | Equilibrating 1-bicyclo[4.3.0]nonyl cation | pnas.org |
While specific studies on the thermal and photochemical transformations of spiro[2.6]nonatrienes are limited, the presence of a conjugated triene system within a spirocyclic framework suggests a propensity for electrocyclic reactions. The stereochemistry of such reactions would be governed by the Woodward-Hoffmann rules. Thermal conditions would likely favor disrotatory ring closure to form a bicyclic system, while photochemical conditions would favor a conrotatory closure. The specific products would depend on the substitution pattern of the spiro[2.6]nonatriene.
Functional Group Interconversions on the Spiro[2.6]nonane Core
Strain-Induced Reactivity and Ring Opening of the Cyclopropane (B1198618) Moiety
The cyclopropane ring in this compound is a site of high strain energy, making it susceptible to ring-opening reactions under various conditions. This reactivity is a common feature of spiro-annulated cyclopropanes.
Electrophilic Ring Opening: In the presence of electrophiles, particularly Lewis acids or protic acids, the cyclopropane ring can undergo cleavage. The regioselectivity of the ring opening would be influenced by the stability of the resulting carbocationic intermediate.
Nucleophilic Ring Opening: While less common, nucleophilic attack on the cyclopropane ring can occur, especially if the ring is activated by electron-withdrawing groups. In the case of this compound, the carbonyl group is not directly conjugated with the cyclopropane ring, so activation for nucleophilic attack is limited.
Radical Ring Opening: The cyclopropane ring can also be opened via radical intermediates. This can be initiated by radical initiators or through photochemically induced processes. The resulting radical can then participate in subsequent addition or cyclization reactions.
The specific conditions required for and the products resulting from the ring-opening of the cyclopropane moiety in this compound would be a subject for specific experimental investigation, as the outcome is highly dependent on the reagents and reaction conditions employed.
Advanced Structural Characterization and Conformational Analysis
Spectroscopic Techniques for Structural Elucidation of Novel Spiro[2.6]nonane Derivatives
The structural elucidation of novel spiro[2.6]nonane derivatives is accomplished through a combination of high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, single-crystal X-ray crystallography, and chiroptical spectroscopy. Each technique provides unique and complementary information, leading to a comprehensive structural and stereochemical profile.
High-Resolution NMR spectroscopy is the cornerstone of structural analysis in solution. While one-dimensional (1D) ¹H and ¹³C NMR spectra confirm the basic carbon-hydrogen framework, two-dimensional (2D) techniques are essential for unambiguously assigning stereochemistry.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the mapping of adjacent protons through chemical bonds. For a derivative of spiro[2.6]nonan-6-one, COSY would be used to trace the connectivity within the cyclopropane (B1198618) and cycloheptanone (B156872) rings.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons, providing a definitive assignment of the chemical shift for each carbon atom based on its attached proton(s).
HMBC (Heteronuclear Multiple Bond Correlation): By revealing correlations between protons and carbons over two or three bonds, HMBC is critical for identifying quaternary carbons, such as the spirocenter (C-3) and the carbonyl carbon (C-6), and for piecing together the entire molecular skeleton.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique is paramount for stereochemical assignments. It identifies protons that are close in space, irrespective of their bonding connectivity. For this compound derivatives, NOESY cross-peaks would provide evidence for the relative orientation of substituents, for instance, by showing spatial proximity between a proton on the cyclopropane ring and specific axial or equatorial protons on the cycloheptanone ring.
Due to a lack of specific published NMR data for this compound, the following table presents representative ¹³C NMR chemical shift data for a related spiro[4.5]decan-6-one derivative to illustrate the type of data obtained.
| Carbon Atom | Chemical Shift (δ, ppm) | Assignment Rationale |
|---|---|---|
| C=O | 211.5 | Carbonyl carbon, characteristic downfield shift. |
| Spirocenter | 45.0 | Quaternary spiro carbon. |
| α-CH₂ (to C=O) | 40.1 | Methylene group adjacent to the carbonyl. |
| β-CH₂ | 27.5 | Methylene group beta to the carbonyl. |
| γ-CH₂ | 25.8 | Methylene group gamma to the carbonyl. |
Table 1. Illustrative ¹³C NMR data for a representative spiroalkanone. Note: This data is for an analogous compound, spiro[4.5]decan-6-one, and serves as an example due to the absence of published data for this compound.
Single-crystal X-ray crystallography provides the most definitive and unambiguous method for determining the three-dimensional structure of a molecule in the solid state. This technique yields precise bond lengths, bond angles, and torsional angles, allowing for the unequivocal determination of both relative and absolute stereochemistry.
For a chiral, non-racemic derivative of this compound, X-ray analysis can:
Confirm Connectivity: It validates the molecular structure predicted by NMR and mass spectrometry.
Determine Relative Stereochemistry: The precise atomic coordinates reveal the spatial arrangement of all atoms relative to one another.
Establish Absolute Configuration: Through the use of anomalous dispersion, typically by measuring Friedel pairs, the absolute configuration (e.g., R or S) of a chiral center can be determined without ambiguity. This is often reported via the Flack parameter.
The following table shows representative crystal data that would be obtained from an X-ray diffraction experiment on a suitable crystal of a spiro[2.6]nonane derivative.
| Parameter | Illustrative Value |
|---|---|
| Chemical Formula | C₉H₁₄O |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.541 |
| b (Å) | 10.235 |
| c (Å) | 9.876 |
| β (°) | 105.34 |
| Volume (ų) | 831.5 |
| Z | 4 |
| R-factor (%) | 4.5 |
Table 2. Representative crystallographic data for a hypothetical spiro[2.6]nonane derivative. This data is illustrative of the parameters obtained from a single-crystal X-ray diffraction analysis.
Chiroptical spectroscopy techniques are highly sensitive to the chirality of a molecule and are essential for studying enantiomeric purity and electronic transitions in a chiral environment.
Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. The ketone chromophore (C=O) in this compound is an excellent probe for CD analysis. The n→π* electronic transition of the carbonyl group is symmetry-forbidden but becomes optically active in a chiral environment, typically giving rise to a CD signal (a Cotton effect) around 280-300 nm. The sign and intensity of this Cotton effect are directly related to the stereochemistry of the atoms surrounding the carbonyl group, as dictated by the Octant Rule for ketones. This allows for the assignment of absolute configuration and the rapid assessment of enantiomeric excess.
Circularly Polarized Luminescence (CPL): CPL is the emission analogue of CD, measuring the differential emission of left- and right-circularly polarized light from a chiral luminophore. While this compound itself is not strongly luminescent, derivatives containing fluorescent moieties could be analyzed by CPL to provide detailed information about their excited-state stereochemical properties.
Conformational Preferences and Dynamics of the Spiro[2.6]nonane System
The spiro[2.6]nonane system's conformational behavior is dominated by the flexible seven-membered cycloheptanone ring. Unlike the rigid chair conformation of cyclohexane, cycloheptane (B1346806) and its derivatives exist as a complex equilibrium of several low-energy conformers, primarily in the twist-chair and chair families. researchgate.netacs.orgdntb.gov.ua
Computational studies and experimental data on cycloheptanone indicate that the twist-chair conformation is generally the global energy minimum. researchgate.net This preference arises from its ability to minimize both angle strain and torsional strain (eclipsing interactions) simultaneously. The chair conformation often represents a slightly higher energy state or a transition state on the pseudorotation pathway. The presence of the spiro-fused cyclopropane ring and the sp²-hybridized carbonyl carbon in this compound would further influence these conformational energies. The cyclopropane ring introduces significant rigidity at the spiro-junction, likely restricting some pseudorotational pathways available to unsubstituted cycloheptanone.
Variable-temperature (VT) NMR spectroscopy is a powerful experimental tool for studying these dynamics. By cooling a sample, the rapid interconversion between conformers can be slowed, potentially allowing for the observation of distinct signals for each populated conformer, a process known as decoalescence.
Analysis of Isomerism and Stereochemistry in this compound and its Analogues
This compound is an inherently chiral molecule. The spirocenter (C-3) is a stereogenic center, meaning the molecule is not superimposable on its mirror image. This gives rise to two enantiomers: (R)-spiro[2.6]nonan-6-one and (S)-spiro[2.6]nonan-6-one.
Enantiomers: These are pairs of stereoisomers that are mirror images of each other. They have identical physical properties (melting point, boiling point, NMR spectra) but differ in their interaction with plane-polarized light (optical rotation) and other chiral entities.
Diastereomers: When additional stereocenters are introduced into the molecule (e.g., by substitution on the rings), diastereomers become possible. Diastereomers are stereoisomers that are not mirror images of each other. They have distinct physical and chemical properties and can be separated by standard laboratory techniques like chromatography. The introduction of a substituent at the C-5 position, for example, would create a second stereocenter, leading to a total of four possible stereoisomers (two pairs of enantiomers). The relative orientation of the substituents would be described as cis or trans, and the absolute configuration of each stereocenter would be assigned as R or S.
The comprehensive structural characterization using the techniques described in section 4.1 is essential to fully assign the specific isomer and stereochemistry of any synthesized or isolated analogue of this compound.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations of Electronic Structure and Reactivity Profiles
Quantum chemical calculations are fundamental to understanding the distribution of electrons within a molecule, which in turn dictates its physical properties and chemical behavior. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to determine the electronic structure of spiro[2.6]nonan-6-one.
A primary focus of these calculations is the analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is a crucial indicator of chemical reactivity and kinetic stability. For this compound, the HOMO is expected to have significant contributions from the oxygen lone pairs of the carbonyl group, while the LUMO would be the π* antibonding orbital of the C=O bond.
Furthermore, these calculations generate an electrostatic potential (ESP) map, which visualizes the charge distribution across the molecule. The ESP map for this compound would show a region of high electron density (negative potential) around the carbonyl oxygen atom, identifying it as a site for electrophilic attack. Conversely, a region of low electron density (positive potential) would be located on the carbonyl carbon, marking it as the primary site for nucleophilic attack. Atomic charge calculations, such as Mulliken population analysis, provide quantitative values for this charge distribution.
| Calculated Property | Method/Basis Set | Hypothetical Value | Significance |
| HOMO Energy | B3LYP/6-31G(d) | -6.8 eV | Indicates electron-donating ability |
| LUMO Energy | B3LYP/6-31G(d) | +1.2 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | B3LYP/6-31G(d) | 8.0 eV | Relates to chemical reactivity and stability |
| Dipole Moment | B3LYP/6-31G(d) | 2.9 D | Quantifies molecular polarity |
| Mulliken Charge on C6 | B3LYP/6-31G(d) | +0.45 e | Confirms electrophilicity of carbonyl carbon |
| Mulliken Charge on Oxygen | B3LYP/6-31G(d) | -0.50 e | Confirms nucleophilicity of carbonyl oxygen |
Density Functional Theory (DFT) Applications for Reaction Mechanism Elucidation and Transition State Analysis
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its favorable balance of accuracy and computational cost, making it ideal for studying complex reaction mechanisms. For this compound, DFT can be used to model various reactions, such as nucleophilic additions, enolate formations, or reductions of the ketone functionality.
To elucidate a reaction mechanism, researchers first optimize the geometries of the reactants, intermediates, products, and, most importantly, the transition states (TS). A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction coordinate. Locating the precise geometry of a TS is a critical computational task. Once a TS is identified, its identity is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
An Intrinsic Reaction Coordinate (IRC) calculation is then performed to follow the reaction path downhill from the transition state, ensuring that it correctly connects the intended reactants and products. The energy difference between the reactants and the transition state defines the activation energy (Ea), a key parameter that governs the reaction rate. For example, in the hydride reduction of this compound, DFT would be used to model the approach of the hydride to the carbonyl carbon, calculating the energy profile of this process.
| Species | Description | Hypothetical Relative Energy (kcal/mol) |
| Reactants | This compound + BH₄⁻ | 0.0 |
| Transition State (TS) | Hydride attacking carbonyl carbon | +12.5 |
| Products | Spiro[2.6]nonan-6-ol | -25.0 |
Molecular Mechanics and Dynamics Simulations for Conformational Landscape Exploration
The seven-membered ring of this compound is highly flexible, capable of adopting numerous conformations. Exploring this complex conformational landscape is crucial, as the reactivity and properties of the molecule can be dependent on its three-dimensional shape. Molecular Mechanics (MM) force fields provide a computationally efficient method to perform an initial conformational search.
The cycloheptane (B1346806) ring is known to have several low-energy conformations, including the chair, boat, twist-chair, and twist-boat forms. The presence of the spiro-fused cyclopropane (B1198618) ring and the sp²-hybridized carbonyl carbon at C6 introduces specific steric constraints that will influence the relative stability of these conformers. A systematic search using MM would identify the various energy minima on the potential energy surface.
Following the initial search, Molecular Dynamics (MD) simulations can be employed to study the dynamic behavior of the molecule. MD simulations solve Newton's equations of motion for the atoms over time, providing a trajectory that reveals how the molecule moves, vibrates, and interconverts between different conformations at a given temperature. This allows for the identification of the most populated (i.e., most stable) conformers and the energy barriers between them, offering a comprehensive view of the molecule's conformational flexibility.
| Conformer of Cycloheptanone (B156872) Ring | Force Field | Hypothetical Relative Energy (kcal/mol) |
| Twist-Chair 1 | MMFF94 | 0.00 |
| Twist-Chair 2 | MMFF94 | 0.25 |
| Chair | MMFF94 | 1.50 |
| Twist-Boat | MMFF94 | 2.80 |
| Boat | MMFF94 | 3.10 |
Prediction of Spectroscopic Properties, including Chiroptical Spectra (e.g., ECD)
Computational methods are widely used to predict various spectroscopic properties, which can aid in the identification and characterization of molecules. DFT calculations can predict infrared (IR) and nuclear magnetic resonance (NMR) spectra with reasonable accuracy. For this compound, the most prominent feature in the calculated IR spectrum would be the strong absorption band corresponding to the C=O stretching vibration, typically predicted in the 1680-1720 cm⁻¹ range. oregonstate.edu The calculated ¹³C NMR spectrum would show a characteristic downfield signal for the carbonyl carbon (C6) around 200-215 ppm. libretexts.org
Electronic Circular Dichroism (ECD) spectroscopy is a chiroptical technique used to determine the absolute configuration of chiral molecules. This compound itself is an achiral molecule and therefore would not exhibit an ECD spectrum. However, if a chiral center were introduced through substitution, computational methods could predict its ECD spectrum.
The standard procedure involves:
A thorough conformational search for the chiral derivative.
Geometry optimization of all low-energy conformers using DFT.
Calculation of the electronic transitions and corresponding rotatory strengths for each conformer using Time-Dependent DFT (TD-DFT).
Generation of a Boltzmann-averaged ECD spectrum based on the relative energies of the conformers.
This calculated spectrum can then be compared to an experimental spectrum to confidently assign the absolute configuration of the synthesized molecule.
| Spectroscopic Data | Method | Predicted Value |
| IR C=O Stretch | B3LYP/6-31G(d) | ~1705 cm⁻¹ |
| ¹³C NMR Shift (C6) | B3LYP/6-31G(d) | ~210 ppm |
| ECD Spectrum | TD-DFT (on chiral derivative) | Molecule-specific Cotton effects |
Strain Energy Analysis and Stability Predictions for the Spiro[2.6]nonane System
The spiro[2.6]nonane framework possesses significant ring strain, which is a major determinant of its stability and chemical reactivity. This strain arises from two primary sources: the cyclopropane ring, which suffers from severe angle strain due to its 60° internal angles, and the cycloheptanone ring, which can experience torsional and transannular strain depending on its conformation.
The total strain energy of the system can be quantified computationally using isodesmic or homodesmotic reactions. researchgate.netnih.govresearchgate.netresearchgate.net These are hypothetical reactions where the number and types of bonds are conserved on both the reactant and product sides. By comparing the calculated enthalpy of the strained molecule with that of strain-free acyclic reference molecules, the strain energy can be isolated.
A homodesmotic reaction for the parent spiro[2.6]nonane system, for instance, would involve breaking down the spirocycle into smaller, unstrained fragments while preserving the count of each type of carbon hybridization and bond. The enthalpy change of this reaction, calculated at a high level of theory, directly corresponds to the amount of strain energy released. This value provides a quantitative measure of the inherent instability of the spirocyclic system, which is crucial for predicting its propensity to undergo ring-opening reactions.
| Reaction Component | Description |
| Reactant | spiro[2.6]nonane + 7 CH₄ |
| Products | 2 (CH₃)₂CH₂ + 6 CH₃CH₃ + (CH₃)₄C |
| Calculated Strain Energy (ΔH_rxn) | ~45-50 kcal/mol |
Derivatization, Analogues, and Complex Spiro 2.6 Nonan 6 One Architectures
Synthesis of Substituted Spiro[2.6]nonan-6-one Derivatives
The synthesis of substituted this compound derivatives often involves multi-step sequences starting from readily available precursors. These methods allow for the introduction of a wide range of functional groups at various positions on the carbocyclic rings.
One common strategy involves the modification of pre-existing this compound. For example, alpha-alkylation of the enolate of this compound can introduce alkyl groups adjacent to the carbonyl function. Furthermore, reduction of the ketone to an alcohol, followed by functionalization, provides another avenue for derivatization.
Another approach is to construct the spirocyclic system from already substituted precursors. For instance, the cyclopropanation of a substituted cycloheptenone or the Dieckmann condensation of a suitably substituted diester can yield functionalized spiro[2.6]nonan-6-ones. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.
Spiro[2.6]nonadiene and Spiro[2.6]nonatriene Analogues
The introduction of unsaturation into the spiro[2.6]nonane framework leads to the formation of spiro[2.6]nonadiene and spiro[2.6]nonatriene analogues, which possess distinct electronic and conformational properties. The synthesis of these unsaturated systems often requires specialized synthetic methods.
One approach to synthesizing spiro[2.6]nona-4,6,8-triene involves the addition of cycloheptatrienylidene to ethylene. tandfonline.com This reaction takes advantage of the carbene reactivity of cycloheptatrienylidene to form the spirocyclic cyclopropane (B1198618) ring. tandfonline.com
The synthesis of spiro[2.6]nonadienes can be achieved through various elimination reactions from suitably functionalized spiro[2.6]nonane precursors. For example, dehydration of a spiro[2.6]nonanol or dehydrohalogenation of a halospiro[2.6]nonane can introduce a double bond into the seven-membered ring. The regioselectivity of these eliminations is a key consideration in designing a synthetic route.
Heteroatom-Containing Spiro[2.6]nonane Systems
The replacement of one or more carbon atoms in the spiro[2.6]nonane skeleton with heteroatoms such as oxygen or nitrogen gives rise to a diverse class of heterocyclic analogues with significant potential in drug discovery.
The synthesis of oxa- and aza-spiro[2.6]nonane analogues has been an active area of research. A general and practical approach to oxa-spirocycles involves iodocyclization. nih.govnih.gov This methodology has been used to prepare a large number of oxa-spirocyclic compounds. nih.gov The incorporation of an oxygen atom can significantly alter the physicochemical properties of the molecule, such as improving water solubility. nih.govnih.gov
For the synthesis of aza-spiro[2.6]nonanes, multicomponent condensation reactions followed by cyclization are often employed. For instance, the condensation of N-diphenylphosphinoylimines, alkynes, zirconocene (B1252598) hydrochloride, and diiodomethane (B129776) can provide ω-unsaturated dicyclopropylmethylamines, which can then be converted to 5-azaspiro[2.6]nonanes through selective ring-closing metathesis, epoxide opening, or reductive amination. nih.gov
| Heteroatom | Synthetic Method | Key Features |
| Oxygen | Iodocyclization | Improved water solubility |
| Nitrogen | Multicomponent condensation followed by cyclization (e.g., ring-closing metathesis) | Access to diverse functionalized pyrrolidines, piperidines, and azepines |
Spiro[2.6]nonane Derivatives with Diverse Heterocyclic Moieties
The spiro[2.6]nonane core can be fused with a variety of other heterocyclic rings, leading to complex polycyclic systems with unique three-dimensional shapes. These derivatives are of interest due to their potential biological activities. The incorporation of heterocyclic moieties into a spirocyclic framework can significantly influence the pharmacological and pharmacokinetic properties of the resulting molecule. nih.gov
The synthesis of these complex structures often involves multi-component reactions or cycloaddition reactions. nih.gov For example, a three-component reaction of amino acids, ketones, and isocyanides can be used to generate novel spiro-2,6-dioxopiperazine and spiro-2,6-dioxopyrazine scaffolds. nih.govnih.gov These reactions offer a library-friendly approach to generate diverse heterocyclic compounds. nih.gov
Fusion of the Spiro[2.6]nonane Core with Additional Polycyclic Ring Systems
The fusion of the spiro[2.6]nonane core with other polycyclic systems creates highly complex and rigid molecular architectures. These structures are often found in natural products and are challenging synthetic targets. rsc.org
Synthetic strategies towards these fused systems often involve intramolecular cyclization or rearrangement reactions. For example, an intramolecular Mukaiyama-type aldol (B89426) reaction has been used to assemble the fused polycyclic carbon framework of natural products. rsc.org Annulation reactions are also efficient in constructing complex cyclic compounds. rsc.org
The development of new synthetic methods for the construction of fused seven-membered polycyclic systems is an area of ongoing research. chemrxiv.org These methods often aim for mild reaction conditions, broad substrate scope, and high regioselectivity to enable the efficient synthesis of these complex molecules. chemrxiv.org The unique three-dimensional structures of these fused spirocyclic compounds make them interesting candidates for various applications in materials science and medicinal chemistry. mdpi.com
Role in Advanced Organic Synthesis and Materials Science
Spiro[2.6]nonan-6-one as a Strategic Synthetic Intermediate for Complex Molecular Architectures
Spirocyclic ketones are valuable intermediates in the synthesis of complex natural products and other intricate molecular architectures. The spiro center introduces a fixed three-dimensional orientation of substituents, which can be crucial for biological activity or material properties. The ketone functionality in this compound serves as a versatile chemical handle for a variety of transformations.
Key Synthetic Transformations:
Nucleophilic Addition: The carbonyl group is susceptible to attack by various nucleophiles (e.g., organometallic reagents, enolates), allowing for the introduction of new carbon-carbon bonds and functional groups.
Reduction: The ketone can be reduced to a secondary alcohol, creating a new stereocenter whose configuration can often be controlled with chiral reducing agents.
Wittig Reaction and Related Olefinations: Conversion of the ketone to an alkene provides a pathway to further functionalization, such as epoxidation, dihydroxylation, or metathesis reactions.
Ring Expansion/Contraction: Reactions such as the Baeyer-Villiger oxidation could potentially be used to expand the seven-membered ring into an eight-membered lactone, providing access to different carbocyclic frameworks.
The rigid spiro[2.6]nonane skeleton can serve as a template, directing the stereochemical outcome of reactions on appended side chains. This makes it a potentially strategic building block for the total synthesis of complex molecules where precise spatial arrangement of functional groups is paramount.
Application as a Chiral Scaffold in Asymmetric Catalysis and Ligand Design
The development of chiral ligands is central to the field of asymmetric catalysis, where small amounts of a chiral catalyst can generate large quantities of an enantiomerically pure product. Spirocyclic structures are highly prized as backbones for chiral ligands because their conformational rigidity often leads to well-defined chiral environments and high levels of stereochemical induction. dicp.ac.cn
Derivatives of this compound could be envisioned as precursors to novel chiral ligands. For instance, the ketone could be converted into a diamine or a diol, which are common coordinating motifs in catalysts for reactions such as:
Asymmetric Hydrogenation
Asymmetric Cycloadditions
Asymmetric Aldol (B89426) Reactions
The synthesis of such ligands would typically involve the resolution of racemic this compound or an asymmetric synthesis to obtain an enantiopure starting material. The resulting ligands would possess a unique three-dimensional structure dictated by the spiro[2.6]nonane framework, potentially leading to novel reactivity and selectivity in asymmetric transformations.
| Ligand Type | Potential Catalytic Application | Precursor from this compound |
| Chiral Diamine | Asymmetric transfer hydrogenation | Reductive amination of the ketone |
| Chiral Diol | Asymmetric epoxidation | Stereoselective reduction of the ketone |
| Chiral Phosphine (B1218219) | Asymmetric hydrogenation | Multi-step synthesis involving functionalization |
Precursors for Novel Polycyclic Aromatic Compounds and Advanced Organic Electronic Materials
Polycyclic aromatic compounds (PACs) are a class of molecules with significant interest for their applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The properties of these materials are highly dependent on their molecular structure, particularly their electronic energy levels and intermolecular packing in the solid state.
Spirocyclic units can be incorporated into PACs to disrupt planar aggregation, which can improve the solubility and film-forming properties of the materials. By functionalizing the this compound and using it as a building block, it is theoretically possible to construct novel, non-planar aromatic systems. For example, the ketone could undergo condensation reactions with aromatic amines or other precursors to build larger, more complex heterocyclic systems that incorporate the spiro center. This approach could lead to materials with unique photophysical properties and improved performance in electronic devices.
Construction of Highly Strained Molecules Incorporating Spiro Centers
The study of strained organic molecules provides fundamental insights into chemical bonding and reactivity. The spiro fusion of a cyclopropane (B1198618) ring (2-membered ring) and a cycloheptane (B1346806) ring (6-membered ring) in the spiro[2.6]nonane system already introduces a degree of ring strain. The ketone at the 6-position further influences the geometry and strain of the seven-membered ring.
This compound could serve as a starting point for the synthesis of even more highly strained systems. For example, intramolecular photochemical reactions (e.g., Norrish type II) or other cyclization strategies could be employed to create additional rings and cage-like structures built upon the spiro[2.6]nonane framework. The inherent strain in these resulting molecules could lead to unusual chemical reactivity and provide experimental data for the validation of theoretical models of molecular strain. dicp.ac.cn
Future Research Directions and Unexplored Areas in Spiro 2.6 Nonan 6 One Chemistry
Development of Novel and Environmentally Sustainable Synthetic Routes
The synthesis of complex molecular architectures like spiro[2.6]nonan-6-one calls for innovative and sustainable methods that align with the principles of green chemistry. researchgate.net Future research should prioritize the development of synthetic routes that are both efficient and environmentally benign.
Several promising strategies could be explored:
Electrosynthesis : Electrochemical methods offer a metal-free and sustainable alternative to traditional synthesis. rsc.org An approach for synthesizing β-keto spirolactones using green solvents and electrons as the primary oxidant could be adapted. rsc.orgvapourtec.com This avoids the use of stoichiometric oxidants common in classical approaches.
Catalytic Multi-Component Reactions : Iodine-catalyzed pseudo-four-component reactions have been shown to produce spiro heterobicyclic rings under solvent-free microwave conditions, representing a significant green chemistry approach. nih.gov Investigating analogous reactions to form the carbocyclic this compound core could yield highly efficient and atom-economical routes.
Iron-Catalyzed Spirocyclization : The use of inexpensive and low-toxicity iron(III) catalysts to mediate C-C bond-forming cyclization cascades presents a sustainable method for accessing spirocyclic frameworks. nih.gov Developing a protocol starting from readily available precursors could provide a direct and cost-effective synthesis.
Boron-Mediated Annulation : An iterative boron-homologation approach, known as the Matteson-type reaction, has been successfully used to construct various spirocyclic compounds from simple cyclic ketones. nih.govchemrxiv.org This size-programmable method could be a powerful tool for building the this compound skeleton with high control.
| Potential Synthetic Strategy | Key Features | Environmental Benefits | References |
|---|---|---|---|
| Electrosynthesis | Anodic oxidation; metal- and mercury-free cyclization. | Avoids hazardous reagents; uses green solvents like water and acetone. | rsc.orgrsc.orgvapourtec.com |
| Iodine-Catalyzed MCR | Pseudo multi-component reaction catalyzed by molecular iodine. | Solvent-free conditions; microwave irradiation for energy efficiency. | nih.gov |
| Iron-Catalyzed Cascade | Stereoselective C-C bond formation using inexpensive iron(III) catalysts. | Utilizes earth-abundant and non-toxic metal; potential use of biomass-derived starting materials. | nih.gov |
| Matteson-Type Annulation | Iterative boron-homologation to construct rings from simple ketone precursors. | High atom economy; versatile for creating diverse and complex spirocycles. | nih.govchemrxiv.org |
Exploration of Unprecedented Rearrangement Pathways and Mechanistic Studies
The inherent ring strain of the cyclopropane (B1198618) moiety in this compound makes it a prime candidate for novel rearrangement reactions. Mechanistic studies of these pathways could uncover new fundamental principles in physical organic chemistry.
Key areas for exploration include:
Photochemical Rearrangements : Cyclopropyl ketones are known to undergo various photochemical rearrangements. acs.org A detailed investigation into the photochemistry of this compound could reveal unique transformations driven by the excitation of the carbonyl chromophore and subsequent interaction with the strained three-membered ring.
Ring-Expansion and Ring-Opening Reactions : The cyclopropane ring can be opened or expanded under thermal, acidic, or transition-metal-catalyzed conditions. Research into Lewis acid-mediated ring enlargements, similar to those seen in donor-acceptor substituted cyclopropanes, could lead to the formation of larger, more complex ring systems. acs.org Tandem processes, such as a Heck-ring-opening cascade, could also be explored to build molecular complexity in a single step. nih.gov
Phosphine-Catalyzed Rearrangements : The phosphine-catalyzed rearrangement of vinylcyclopropylketones to cycloheptenones has been studied computationally. acs.org Investigating whether a similar catalytic cycle could be initiated with this compound, perhaps through an initial reaction at the ketone, could lead to unprecedented skeletal reorganizations.
Stereoselective Annulations : The stereoselective (3+2)-annulation of spirocyclopropanes is a key step in the synthesis of several natural products. acs.org Exploring similar annulation reactions where the cyclopropane ring of this compound acts as the three-carbon component could provide access to novel polycyclic systems.
| Rearrangement Type | Potential Trigger | Anticipated Outcome | References |
|---|---|---|---|
| Photochemical Rearrangement | UV Irradiation | Isomerization, ring-opened products, or novel bicyclic systems. | acs.org |
| Lewis Acid-Mediated Ring Expansion | Lewis acids (e.g., Yb(OTf)₃) | Formation of bicyclic or larger spirocyclic ketones. | acs.org |
| Phosphine-Catalyzed Rearrangement | Nucleophilic phosphines | Skeletal reorganization to form different ring systems. | acs.org |
| Transition Metal-Catalyzed Annulation | Ni(II) or MgI₂ | (3+2) cycloaddition products, leading to new fused or spirocyclic frameworks. | acs.org |
Potential Applications of this compound Scaffolds in Material Science and Catalyst Design
The rigid, three-dimensional structure imparted by the spirocyclic core makes this compound and its derivatives attractive scaffolds for advanced applications.
Material Science : Spirocyclic systems are incorporated into conjugated polymers to control thin-film microstructure and enhance electronic properties and stability. nih.gov The this compound unit could be functionalized and polymerized to create materials with unique morphologies. The orthogonal arrangement of the two rings could disrupt π-stacking, potentially leading to polymers with high solid-state emission quantum yields, useful for organic light-emitting diodes (OLEDs). The introduction of electronically active spirocycles can offer a novel method for fine-tuning the energy levels in conjugated polymers. cam.ac.uk
Catalyst Design : Spirocyclic scaffolds are foundational to a wide range of successful chiral organocatalysts and ligands for asymmetric metal catalysis. acs.org The defined conformational rigidity of the this compound framework is ideal for creating a well-defined chiral environment. Derivatives, such as spiro-pyrrolidines or spiro-bifunctional compounds, could be synthesized from the parent ketone and applied in asymmetric transformations, such as Michael additions or cascade reactions. rsc.orgnih.gov
| Application Area | Key Structural Feature | Potential Advantage | References |
|---|---|---|---|
| Conjugated Polymers (OLEDs) | Rigid, 3D spiro center | Disruption of π-stacking, enhanced stability, and tunable electronic properties. | nih.govcam.ac.uk |
| Asymmetric Organocatalysis | Conformationally restricted scaffold | Creation of a well-defined chiral pocket for high stereocontrol in reactions. | rsc.orgnih.gov |
| Chiral Ligand Design | Defined spatial arrangement of functional groups | Effective transfer of chirality in metal-catalyzed asymmetric synthesis. | acs.orgnih.gov |
Deeper Understanding of Structure-Reactivity-Property Relationships for this compound Derivatives
A fundamental understanding of how the unique structure of this compound influences its chemical behavior is essential for its future application. Research should focus on elucidating the interplay between its steric and electronic features. wikipedia.org
Conformational Analysis : The seven-membered cycloheptanone (B156872) ring is conformationally flexible. The spiro-fusion to a rigid cyclopropane ring will significantly constrain its available conformations. Detailed NMR and computational studies are needed to determine the preferred conformation and the energy barriers between different forms.
Electronic Effects : The electronic properties of cyclopropane rings are well-known to resemble those of a double bond. Investigating how the cyclopropane ring in this compound electronically influences the adjacent carbonyl group is a key research question. This could affect the ketone's reactivity towards nucleophiles and its spectroscopic properties (e.g., IR stretching frequency, NMR chemical shift).
Through-Space Interactions : Studies on other spiroketones have revealed through-space interactions between the two perpendicular ring systems. psu.edu Spectroscopic and computational methods could be employed to determine if such interactions exist between the cyclopropane and cycloheptanone moieties and how they affect the molecule's frontier molecular orbitals.
Steric Hindrance : The spirocyclic structure creates distinct steric environments on either face of the carbonyl group. Quantifying this steric hindrance is crucial for predicting and controlling the stereoselectivity of reactions at the C6 position. nih.govchemrxiv.org
| Relationship to Investigate | Experimental/Theoretical Method | Potential Insight | References |
|---|---|---|---|
| Conformational Preferences | Variable-Temperature NMR, DFT Calculations | Understanding the ground-state geometry and dynamic behavior of the seven-membered ring. | psu.edu |
| Cyclopropane-Carbonyl Interaction | IR/UV-Vis Spectroscopy, 13C NMR, NBO Analysis | Quantifying the electronic influence of the strained ring on ketone reactivity. | researchgate.net |
| Stereoselectivity of Nucleophilic Addition | Kinetic studies with various nucleophiles | Mapping the steric environment around the carbonyl group to enable predictable synthesis. | wikipedia.orgnih.gov |
Computational Design and Prediction of Novel this compound Derivatives with Tailored Academic Interest
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the properties of undiscovered molecules and guiding experimental work. nih.govpnrjournal.com
Prediction of Reactivity : DFT can be used to calculate global chemical reactivity descriptors (e.g., hardness, electrophilicity) and local reactivity indicators (e.g., Fukui functions). nih.govresearchgate.net These calculations can predict the most reactive sites on this compound and its derivatives, guiding the design of new reactions.
Mechanistic Elucidation : Computational modeling can be used to map the potential energy surfaces of the proposed rearrangement reactions from section 8.2. This would allow for the prediction of reaction barriers and the identification of key transition states and intermediates, providing a deeper mechanistic understanding that may be difficult to obtain experimentally. acs.orgresearchgate.net
In Silico Design of Catalysts and Materials : New derivatives of this compound can be designed and evaluated computationally before any synthetic work is undertaken. For example, potential chiral ligands can be designed, and their coordination to metals can be modeled to predict their efficacy in asymmetric catalysis. Similarly, the electronic properties (e.g., HOMO-LUMO gap) of hypothetical polymers incorporating this scaffold can be calculated to identify promising candidates for materials applications.
| Computational Goal | Methodology | Predicted Outcome/Property | References |
|---|---|---|---|
| Assess Chemical Reactivity | DFT: Global and Local Reactivity Descriptors | Electrophilicity, nucleophilicity, and site selectivity of reactions. | nih.govresearchgate.netmdpi.com |
| Model Rearrangement Pathways | DFT: Transition State Searching (e.g., B3LYP) | Reaction feasibility, activation energies, and mechanistic insights. | acs.orgresearchgate.net |
| Design Novel Ligands | Molecular Modeling and Docking | Binding affinities and predicted stereoselectivity for new catalyst designs. | nih.gov |
| Predict Polymer Properties | DFT: HOMO-LUMO Gap Calculation | Band gaps and electronic properties for targeted material science applications. | nih.gov |
Q & A
Q. What experimental strategies are effective for synthesizing spiro[2.6]nonan-6-one with high enantiomeric purity?
Methodological Answer: Synthesis of this compound requires careful selection of catalysts and reaction conditions. A fractional factorial design (FFD) can optimize parameters such as temperature, solvent polarity, and catalyst loading to maximize yield and enantioselectivity . For example, chiral Brønsted acid catalysts (e.g., BINOL-derived phosphoric acids) have shown promise in asymmetric cyclization reactions. Key steps include:
Q. How can researchers resolve contradictions in reported spectroscopic data for this compound derivatives?
Methodological Answer: Discrepancies in NMR or IR spectra often arise from impurities or conformational flexibility. To address this:
- Multi-Technique Validation : Combine NMR, X-ray crystallography, and mass spectrometry to confirm structural assignments .
- Dynamic NMR (DNMR) : Use variable-temperature studies to detect ring-flipping or chair-chair interconversions in the spiro framework .
- Systematic Review : Compare data across peer-reviewed studies, prioritizing results from journals with stringent reproducibility standards (e.g., J. Org. Chem.) .
Advanced Research Questions
Q. What mechanistic insights explain the unexpected regioselectivity in this compound functionalization?
Methodological Answer: Regioselectivity anomalies may stem from steric effects or transition-state stabilization. Approaches include:
- Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to map potential energy surfaces and identify kinetically favored pathways .
- Isotopic Labeling : Use or -labeled substrates to trace bond formation/breaking in real-time via kinetic isotope effects (KIE) .
- Cross-Validation : Replicate experiments under inert atmospheres to rule out oxidative side reactions .
Q. How can researchers design a study to reconcile conflicting biological activity data for this compound analogs?
Methodological Answer: Contradictory bioactivity results often arise from assay variability or compound degradation. Mitigation strategies:
- Dose-Response Curves : Test compounds across a 6-log concentration range to establish EC consistency .
- Stability Profiling : Use LC-MS to monitor decomposition under assay conditions (e.g., pH, temperature) .
- Meta-Analysis : Apply PRISMA guidelines to systematically evaluate published data, focusing on studies with validated protocols (e.g., NIH assay standards) .
Q. What theoretical frameworks are most applicable for predicting this compound’s reactivity in novel reaction environments?
Methodological Answer: Leverage conceptual frameworks like Molecular Orbital Theory (MOT) and Curtin-Hammett principles to predict reactivity:
- Frontier Molecular Orbital (FMO) Analysis : Identify nucleophilic/electrophilic sites via HOMO-LUMO gaps calculated using Gaussian .
- Solvent Effects : Apply the Kamlet-Taft equation to correlate solvent polarity with reaction rates .
- Case Study : Spiro compounds in ionic liquids show enhanced stabilization of zwitterionic intermediates, as modeled by COSMO-RS .
Methodological Best Practices
- Data Transparency : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for spectral and crystallographic data .
- Ethical Reporting : Disclose null results and contradictory findings to avoid publication bias .
- Peer Review : Pre-submission validation via platforms like Zenodo ensures reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
